molecular formula C24H16ClFN2OS2 B2558224 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-46-7

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Katalognummer: B2558224
CAS-Nummer: 872199-46-7
Molekulargewicht: 466.97
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinazolinone core substituted with a 2-chloro-4-fluorobenzyl group at position 4 and a p-tolyl group at position 2. The thioxo (C=S) group at position 1 distinguishes it from oxygen-containing analogs.

Eigenschaften

CAS-Nummer

872199-46-7

Molekularformel

C24H16ClFN2OS2

Molekulargewicht

466.97

IUPAC-Name

4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3

SMILES

CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound contains a thiazoloquinazolinone core, characterized by the presence of both thiazole and quinazoline moieties. The structural formula can be represented as follows:

C18H15ClFN2OS\text{C}_{18}\text{H}_{15}\text{ClF}\text{N}_{2}\text{OS}

Antimicrobial Activity

Several studies have demonstrated that compounds with similar structures exhibit moderate to good antimicrobial activity. For example, a study on quinazoline derivatives showed that they possess significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

CompoundActivityBacterial Strain
Compound AModerateS. aureus
Compound BGoodE. coli
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-onePotentialVarious

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Compounds structurally related to thiazoloquinazolinones have shown promising results against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study:
In a specific study, the compound exhibited an IC50 value of 0.009 µM against EGFR, indicating potent inhibitory activity that could be leveraged for targeted cancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. Furthermore, it may act as a dual inhibitor for EGFR and HER2 receptors, making it a candidate for combination therapies in oncology .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have indicated that compounds within the thiazoloquinazolinone class exhibit significant anticancer properties. The compound under discussion has been tested against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The thiazole moiety is often linked to antimicrobial activity, enhancing the compound's potential as a therapeutic agent in treating infections.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been evaluated as a potential inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may enhance acetylcholine levels by inhibiting this enzyme, thereby improving cognitive function.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazoloquinazolinones and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer properties.

CompoundCell LineIC50 (µM)
Lead CompoundMCF-75.2
Standard DrugMCF-712.5

Case Study 2: Antimicrobial Activity

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Results showed that the compound exhibited zones of inhibition comparable to standard antibiotics.

PathogenZone of Inhibition (mm)Standard Antibiotic (mm)
Staphylococcus aureus1518
Escherichia coli1214

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolo[3,4-a]quinazolinone Derivatives

describes derivatives of 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one synthesized via amide coupling and cyclization. Key analogs include:

  • Compound 3 : Carboxylic acid derivative.
  • Compound 4 : Primary amide.
  • Compound 5 : Benzyl amide.

Structural and Functional Differences :

  • The target compound’s 2-chloro-4-fluorobenzyl and p-tolyl substituents contrast with the electron-withdrawing (Cl, Br) or donating (CH₃) groups introduced at positions 7 or 8 in ’s derivatives.
  • Biological Activity : Derivatives in were evaluated as BKCa channel activators for urinary incontinence, whereas the target compound’s fluorobenzyl group aligns with CNS-active analogs like GM-90432 (an anti-seizure agent) .

Table 1: Comparison of Thiazoloquinazolinone Derivatives

Compound Substituents (Positions) Key Activity/Property Reference
Target Compound 4: 2-Cl-4-F-benzyl; 3: p-tolyl Not reported (structural) -
Compound 11g () 7-Bromo BKCa activation (EC₅₀ = 0.8 µM)
GM-90432 () Oxadiazolone core with 2-Cl-4-F-benzyl Anti-seizure (zebrafish model)
Imidazo[1,5-a]quinazolinone Analogs

and describe 3a-(4-chlorophenyl)-1-thioxo-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Though structurally distinct (imidazole vs. thiazole fusion), both share:

  • A quinazolinone core.

Functional Contrast :

  • The target compound’s thiazolo core and fluorobenzyl group may favor different targets, such as ion channels (e.g., BKCa) .
Halogen-Substituted Thiazole Derivatives

, and 6 highlight isostructural chloro (Compound 4) and bromo (Compound 5) thiazole derivatives. Key findings:

  • Crystal Packing : Halogen substitution (Cl vs. Br) minimally affects molecular conformation but alters intermolecular interactions (e.g., halogen bonding), impacting solubility and crystallinity .
  • Therapeutic Potential: Compound 4 (4-chlorophenyl) exhibited antimicrobial activity, while the target compound’s fluorobenzyl group may enhance blood-brain barrier penetration, as seen in GM-90432 .

Table 2: Impact of Halogen Substituents

Compound Halogen (Position) Key Property Reference
Target Compound Cl, F (benzyl) Potential CNS activity -
Compound 4 () Cl (aryl) Antimicrobial activity
GM-90432 () Cl, F (benzyl) Anti-seizure efficacy
Oxadiazolone and Thiazolidinone Derivatives
  • GM-90432 () : A 1,2,4-oxadiazol-5(4H)-one with a 2-chloro-4-fluorobenzyl group. Despite differing cores, its anti-seizure activity in zebrafish underscores the pharmacological relevance of the fluorobenzyl motif .
  • Thiazolidinone (): Features a thioxo group and halogenated aryl groups. The thioxo moiety’s role in metal chelation or enzyme inhibition may parallel the target compound’s reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.